molecular formula C12H12N6O3 B2591078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034367-82-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2591078
CAS RN: 2034367-82-1
M. Wt: 288.267
InChI Key: UILLUNMDGJTDNH-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include aromatic nucleophilic substitution . The reaction involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities

Research has demonstrated the utility of enaminones as precursors for synthesizing substituted pyrazoles and other heterocyclic compounds with significant antimicrobial and antitumor activities. These compounds exhibit cytotoxic effects against specific cancer cell lines, comparable to standard treatments, and display promising antimicrobial properties against various microorganisms (Riyadh, 2011).

Anticancer and Antioxidant Agents

N-acyl imidates, interacting with various heterocyclic amines, have been synthesized into fused heterocyclic 1,3,5-triazines showcasing moderate anti-proliferative potential against cancer cell lines and remarkable antioxidant capacity. These compounds outperformed widely used reference antioxidants in tests, indicating their potential as novel anticancer and antioxidant agents (Bekircan et al., 2005).

Antibacterial and Anticancer Potential

A series of 1,2,4-triazole linked to pyrazole derivatives demonstrated excellent antibacterial activity against various strains and potent cytotoxicity against certain cancer cell lines. These findings underline the importance of fused 1,2,4-triazoles linked to pyrazole in medicinal chemistry due to their diverse biological properties (Mallisetty et al., 2022).

properties

IUPAC Name

3,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-9(7(2)21-17-6)11(19)14-5-8-15-16-10-12(20)13-3-4-18(8)10/h3-4H,5H2,1-2H3,(H,13,20)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILLUNMDGJTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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